1-Propyl-1H-imidazole

描述

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemistry

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. neuroquantology.comjocpr.com The imidazole ring is a key component of the amino acid histidine, playing a crucial role in the catalytic activity of many enzymes. ajrconline.org Its ability to act as both a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions makes it a privileged scaffold in medicinal chemistry. neuroquantology.comajrconline.org Consequently, imidazole derivatives have been extensively investigated for a wide range of therapeutic applications, including as antifungal, anticancer, and anti-inflammatory agents. jocpr.comontosight.ai

Overview of 1-Propyl-1H-imidazole as a Versatile Chemical Platform

This compound stands out as a versatile platform in chemical research due to its advantageous physicochemical properties. chemimpex.comchemimpex.com The presence of the propyl group enhances its solubility in organic solvents, a desirable characteristic for many synthetic transformations. chemimpex.comchemimpex.com This compound serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. innospk.com Furthermore, its role as a ligand in coordination chemistry and as a precursor for the synthesis of ionic liquids has expanded its utility in catalysis and green chemistry initiatives. innospk.comchemimpex.com

Historical Context of N-Substituted Imidazole Research

The study of N-substituted imidazoles has a rich history, driven by the quest to modulate the properties and reactivity of the imidazole core. The first synthesis of imidazole itself dates back to the 19th century. numberanalytics.com Research into N-alkylation of imidazoles gained momentum as chemists recognized that the introduction of different substituents at the nitrogen atom could significantly influence the compound's steric and electronic properties. This has led to the development of a vast library of N-substituted imidazoles with tailored characteristics for specific applications, from pharmaceuticals to materials science.

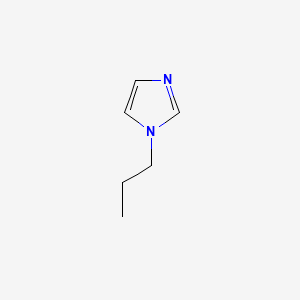

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-propylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVYLVCVXXCYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188708 | |

| Record name | 1-Propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-44-2 | |

| Record name | 1-Propylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35203-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR14NYU5X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Propyl 1h Imidazole and Its Derivatives

Regioselective Synthesis of 1-Propyl-1H-imidazole and N-Substituted Imidazoles

The precise control of substituent placement on the imidazole (B134444) ring is paramount for tailoring its properties. Regioselective synthesis ensures the formation of the desired isomer, which is crucial for biological activity and material performance.

Nucleophilic Substitution Reactions in this compound Synthesis

A primary and straightforward method for the synthesis of this compound is the N-alkylation of the imidazole ring via nucleophilic substitution. This typically involves the reaction of an imidazole salt with a propyl halide. For instance, the alkylation of sodium imidazolyl, formed by treating imidazole with a base like sodium hydroxide (B78521), with (3-chloropropyl)trimethoxysilane in refluxing toluene (B28343) has been reported to produce 1-[3-(trimethoxysilyl)propyl]-1H-imidazole with a high yield of 82%. researchgate.net This approach highlights a practical route to functionalized propyl-imidazoles.

Similarly, the direct alkylation of 2-methyl-5-nitroimidazole (B138375) with propyl halides in the presence of a base such as sodium hydride or potassium carbonate is a common method for synthesizing derivatives like 2-methyl-5-nitro-1-propyl-1H-imidazole. smolecule.com The choice of base and solvent is critical in these reactions to ensure high regioselectivity at the N-1 position and to minimize side reactions. The nucleophilic character of the imidazole nitrogen allows for its attack on the electrophilic carbon of the alkyl halide, leading to the formation of the N-propyl bond.

A study on the synthesis of N-functionalized imidazoles demonstrated that using sodium imidazolide (B1226674) (NaIm) as a starting material allows for the reaction with various alkyl halides to produce N-substituted imidazoles, eliminating the need for hazardous reagents like sodium hydride and anhydrous solvents. researchgate.net This method provides a safer and more versatile route to a wide array of N-alkylated imidazoles, including this compound.

The table below summarizes representative nucleophilic substitution reactions for the synthesis of this compound and its derivatives.

| Imidazole Precursor | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| Imidazole | (3-chloropropyl)trimethoxysilane | Sodium Hydroxide | Toluene | 1-[3-(trimethoxysilyl)propyl]-1H-imidazole | 82 | researchgate.net |

| 2-Methyl-5-nitroimidazole | Propyl halide | Sodium Hydride or Potassium Carbonate | - | 2-methyl-5-nitro-1-propyl-1H-imidazole | - | smolecule.com |

| Sodium Imidazolide | Alkyl halide | - | Minimal | N-alkylated imidazole | - | researchgate.net |

Multicomponent Reaction Strategies for Imidazole Derivatization

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netjopir.in This approach is highly efficient and atom-economical, making it attractive for the synthesis of diverse imidazole libraries. jopir.in

The classical Debus-Radziszewski synthesis, a multicomponent reaction involving an aldehyde, a 1,2-dicarbonyl compound, and ammonia (B1221849) or a primary amine, remains a widely used method for preparing tri- and tetra-substituted imidazoles. researchgate.net By employing a primary amine like propylamine (B44156), this reaction can be adapted to synthesize N-propyl-substituted imidazole derivatives.

Recent advancements have focused on developing more efficient and environmentally friendly MCRs. For example, a Brønsted acid-catalyzed multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines has been developed for the synthesis of 1,2,5-trisubstituted imidazoles under metal-free conditions. acs.orgorganic-chemistry.org This method offers high functional group compatibility and proceeds without generating toxic waste. acs.org While not directly yielding this compound, the use of propylamine as the amine component could potentially lead to the corresponding N-propyl derivatives.

Another example is the one-pot, four-component reaction of a 1,2-diketone, an aromatic aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, often mediated by microwave irradiation, to produce 1,2,4,5-tetrasubstituted imidazoles. scirp.org The versatility of this reaction allows for the incorporation of a propyl group at the N-1 position by using propylamine as the primary amine.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of imidazole synthesis, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

Solvent-Free Conditions for Imidazole Synthesis

Performing reactions without a solvent minimizes waste and simplifies product purification. asianpubs.org Several solvent-free methods for the synthesis of imidazole derivatives have been reported. asianpubs.orgwisdomlib.org For instance, a one-pot synthesis of imidazole derivatives has been achieved by reacting aromatic o-phenylenediamines or benzyl (B1604629) with an aromatic aldehyde and ammonium acetate at 70°C under solvent-free conditions, resulting in high yields. asianpubs.org This approach is highlighted as an environmentally friendly procedure. asianpubs.org

Another study describes the synthesis of 2,4,5-triaryl substituted imidazoles under solvent-free conditions using Lewis acids like SnCl2·2H2O, NaH2PO4, and I2 as catalysts. wisdomlib.org These solid-state reactions, which utilize grinding techniques, significantly reduce the environmental footprint. wisdomlib.org The application of these solvent-free methods to the synthesis of this compound derivatives, by including propylamine in the reaction mixture, presents a promising green synthetic route.

| Reaction Type | Reactants | Catalyst | Conditions | Advantages | Reference |

| One-pot synthesis | Aromatic o-phenylenediamines, aromatic aldehyde, ammonium acetate | - | 70°C, ~1 h | High yields, easy set-up, mild conditions | asianpubs.org |

| Four-component reaction | 1,2-diketone, aromatic aldehyde, 1°-amine, NH4OAc | Di-n-propylammonium hydrogensulphate or HPA | Microwave, solvent-free | Short reaction time, high yield, reusable catalyst | scirp.org |

| Cyclization reaction | 1,2-diketone, aromatic aldehydes, ammonium acetate | Zeolite | Microwave, solvent-free | High yields, short reaction times, reusable catalyst | irost.ir |

Microwave-Assisted Protocols in N-Alkylated Imidazole Production

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. clockss.orgtandfonline.com The use of microwave irradiation has been successfully applied to the synthesis of various N-alkylated imidazoles. researchgate.netcem.com

For example, the N-alkylation of imidazoles can be efficiently carried out under microwave irradiation in the absence of a solvent. researchgate.net The synthesis of N-propargyl imidazole through the alkylation of imidazole with propargyl bromide has been reported using basic activated carbons as catalysts under microwave irradiation, leading to high yields and selectivities. researchgate.net This method's efficiency is attributed to the efficient absorption of microwave energy by the carbon support, which converts it to heat. researchgate.net

Furthermore, a one-pot, multicomponent reaction for synthesizing novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been developed using microwave assistance. nih.gov This sequential two-step reaction proceeds with moderate to good yields and demonstrates the broad applicability of microwave technology in complex heterocyclic synthesis. nih.gov The adaptation of such protocols for the synthesis of this compound by using appropriate starting materials is a viable and efficient strategy.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is crucial for developing new therapeutic agents and materials. nih.gov This often involves the introduction of various substituents onto the imidazole ring or the propyl chain.

An efficient method for accessing novel 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.govmdpi.com This approach includes an intramolecular cyclization followed by triazole ring opening and insertion of an in situ formed carbene intermediate. nih.govmdpi.com

Another strategy focuses on the direct functionalization of the imidazole core. For instance, the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has been used to regioselectively synthesize 1,5-diaryl-1H-imidazoles. nih.gov This reaction involves the coupling of 1-aryl-1H-imidazoles with aryl iodides or bromides in the presence of a palladium catalyst. nih.gov

The synthesis of benzenesulfonamide-bearing functionalized imidazole derivatives has also been reported. ktu.edu For example, 3-(4-phenyl-2-(propylthio)-1H-imidazol-1-yl)benzenesulfonamide was synthesized, demonstrating a pathway to introduce both a propylthio group at the C2 position and a benzenesulfonamide (B165840) moiety on the N1-phenyl group. ktu.edu

The following table presents examples of functionalized this compound derivatives and their synthetic approaches.

| Derivative | Synthetic Approach | Key Features | Reference |

| 4-Phenyl-2-propyl-1-tosyl-1H-imidazole | Cascade regioselective annulation of β-enaminones with N-sulfonyl triazoles | Yield of 45% | nih.gov |

| 1-[3-(trimethoxysilyl)propyl]-1H-imidazole | Alkylation of sodium imidazolyl with (3-chloropropyl)trimethoxysilane | Yield of 82% | researchgate.net |

| 3-(4-phenyl-2-(propylthio)-1H-imidazol-1-yl)benzenesulfonamide | Multi-step synthesis involving S-alkylation | Introduction of propylthio and benzenesulfonamide groups | ktu.edu |

Synthesis of Propargyl-Functionalized Imidazoles

The introduction of a propargyl group onto the imidazole ring provides a reactive handle for further chemical transformations, most notably "click chemistry" reactions. A common and effective method for the synthesis of propargyl-functionalized imidazoles is the N-alkylation of imidazole with a propargyl halide.

A general approach involves the reaction of imidazole with propargyl bromide in the presence of a base. For instance, treating imidazole with propargyl bromide and a strong base like sodium hydride (NaH) in an inert solvent such as tetrahydrofuran (B95107) (THF) under an argon atmosphere yields 1-(prop-2-yn-1-yl)-1H-imidazole. The reaction can also be carried out using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, with aqueous sodium hydroxide in a solvent like toluene.

Copper(I)-catalyzed coupling reactions represent another viable route. Using a catalyst system of copper(I) iodide (CuI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures facilitates the introduction of the propargyl group. These methods generally provide good yields, often ranging from 60-90%, depending on the specific substrates and reaction conditions.

The resulting propargyl-functionalized imidazoles are valuable intermediates. The terminal alkyne allows for facile functionalization through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This versatility makes them important building blocks in the synthesis of complex molecules, including polymers and bioconjugates.

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Imidazole | Propargyl bromide, Sodium hydride, THF | 1-(Prop-2-yn-1-yl)-1H-imidazole | Nucleophilic substitution under inert conditions. |

| Imidazole | Propargyl bromide, NaOH, Toluene, Phase-transfer catalyst | 1-(Prop-2-yn-1-yl)-1H-imidazole | Phase-transfer catalysis conditions. |

| Imidazole | Propargyl halide, K₂CO₃, CuI, DMF | Propargyl-functionalized imidazole | Copper(I)-catalyzed coupling reaction. |

Synthesis of Carboxylic Acid-Functionalized Imidazoles

The incorporation of carboxylic acid functionalities into the imidazole core is crucial for applications in medicinal chemistry and as ligands in coordination chemistry. smolecule.com Several synthetic strategies have been developed to achieve this, including multicomponent reactions and oxidation of precursor compounds.

A straightforward, one-pot synthesis of 1,3-bis(3-carboxypropyl)imidazole involves a multicomponent reaction using γ-aminobutyric acid (GABA), glyoxal, and formaldehyde. mdpi.com This method is notable for its high atom economy, with water being the only byproduct. mdpi.com The reaction proceeds by stirring the stoichiometric amounts of the reagents at an elevated temperature (e.g., 95 °C), followed by precipitation of the product. mdpi.com

Another approach involves the oxidation of benzimidazole (B57391) derivatives. For example, 4,5-imidazoledicarboxylic acid can be synthesized by the oxidative ring-opening of benzimidazole using nitric acid and hydrogen peroxide under controlled temperature conditions. smolecule.com

The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids can be achieved from their corresponding ester intermediates. nih.gov These esters are prepared via the cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides. nih.gov Subsequent hydrolysis of the ester group yields the desired carboxylic acid.

Furthermore, direct carboxylation can be achieved through lithiation. For instance, treatment of 1,5-annelated imidazoles with n-butyl lithium at low temperatures followed by quenching with carbon dioxide affords the corresponding carboxylic acids. tandfonline.com Palladium-catalyzed carbonylation followed by hydrolysis is another effective method for introducing a carboxylic acid group at a specific position on the imidazole ring. tandfonline.com

| Method | Starting Materials | Product | Key Features |

|---|---|---|---|

| Multicomponent Reaction | γ-aminobutyric acid, Glyoxal, Formaldehyde | 1,3-bis(3-carboxypropyl)imidazole | One-pot, high atom economy synthesis. mdpi.com |

| Oxidation | Benzimidazole derivatives | 4,5-Imidazoledicarboxylic acid | Oxidative ring-opening with nitric acid and hydrogen peroxide. smolecule.com |

| Hydrolysis of Ester | Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | 1,5-Diaryl-1H-imidazole-4-carboxylic acids | Precursors synthesized via cycloaddition. nih.gov |

| Lithiation/Carbonation | 1,5-Annelated imidazoles, n-Butyl lithium, CO₂ | Carboxylic acid derivatives | Direct carboxylation at a specific position. tandfonline.com |

Synthesis of Alkoxysilyl-functionalized Imidazole Derivatives

Alkoxysilyl-functionalized imidazoles are important as coupling agents and for the preparation of hybrid organic-inorganic materials. The primary synthetic route to these compounds is the alkylation of imidazole with an organosilane containing a leaving group.

A widely used method for synthesizing 1-[3-(triethoxysilyl)propyl]-1H-imidazole involves the nucleophilic substitution of imidazole with 3-chloropropyltriethoxysilane. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the imidazole, and in a solvent like toluene under reflux conditions. A similar approach can be used to synthesize 1-[3-(trimethoxysilyl)propyl]-1H-imidazole by reacting the sodium salt of imidazole with (3-chloropropyl)trimethoxysilane in a boiling toluene-DMF mixture. researchgate.netresearchgate.net This method has been reported to give high yields of the target compound. researchgate.net

The silylation of the imidazole ring can also be achieved through reactions with other electrophiles. For example, the reaction of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles with a silylformamidine, which exists in equilibrium with its carbenic form, can afford C-silyl derivatives. tandfonline.com

These alkoxysilyl-functionalized imidazoles are versatile due to their dual functionality. The trialkoxysilyl group can hydrolyze to form silanol (B1196071) groups, which can then condense to form stable siloxane linkages, enabling covalent bonding to inorganic substrates like silica (B1680970) and metals. The imidazole ring, on the other hand, provides nucleophilic and coordination properties.

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Imidazole | 3-Chloropropyltriethoxysilane, Sodium hydroxide, Toluene | 1-[3-(Triethoxysilyl)propyl]-1H-imidazole | Nucleophilic substitution under reflux. |

| Sodium imidazolyl | (3-Chloropropyl)trimethoxysilane, Toluene/DMF | 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole | Alkylation of the sodium salt of imidazole. researchgate.netresearchgate.net |

| 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole | Silylformamidine | C-silyl derivative | Reaction with a carbene equivalent. tandfonline.com |

Optimization of Synthetic Pathways and Purity Enhancement

The optimization of synthetic pathways and the enhancement of product purity are critical for the practical application of this compound and its derivatives, particularly in industrial and pharmaceutical contexts.

Several strategies can be employed to improve reaction outcomes. For multicomponent reactions, the use of ionic liquids as recyclable catalysts has been shown to be effective. Optimizing reaction parameters such as solvent, temperature, and catalyst loading can significantly enhance yield and regioselectivity. For instance, in the synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, using dipropylene glycol dimethyl ether (DPGDME) as a solvent has been shown to produce the desired product in yields and purity comparable to those obtained with diglyme, while potentially offering process advantages. acs.org

Purity enhancement often involves careful control of reaction conditions to minimize the formation of byproducts. For example, in the hydration of a dinitrile precursor to an imidazole dicarboxamide, switching from sodium hydroxide to potassium hydroxide promoted faster nitrile hydration, resulting in lower levels of the monoamide impurity. acs.org

Purification techniques are also crucial. Column chromatography is a common method for purifying imidazole derivatives. Recrystallization from appropriate solvents is another effective technique for obtaining high-purity products. For industrial-scale synthesis, additional purification steps such as distillation and the use of continuous flow reactors may be implemented to achieve pharmaceutical-grade purity. The purity of the final product is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Coordination Chemistry of 1 Propyl 1h Imidazole

1-Propyl-1H-imidazole as a Ligand in Metal Complexes

This compound (PrIm) is a versatile ligand in coordination chemistry, capable of forming a variety of metal complexes. chemimpex.com Its utility stems from the nitrogen donor atom in the imidazole (B134444) ring, which readily coordinates to metal ions. The propyl group attached to the nitrogen atom, while not directly involved in coordination, plays a crucial role in influencing the structure, solubility, and reactivity of the resulting complexes. chemimpex.comresearchgate.net

Formation of Homoleptic Iron(II)-Imidazole Complexes

Homoleptic complexes, where all ligands surrounding the central metal ion are identical, provide a fundamental understanding of the metal-ligand interaction. In the case of iron(II), this compound has been successfully employed to synthesize homoleptic complexes. chemicalbook.comresearchgate.net Research has shown that PrIm can form a new family of Fe(II) complexes, including mono-, bi-, and tetranuclear species. researchgate.netchemicalbook.com

One notable example is the hexacoordinate complex, Fe(PrIm)₆₂, which has been isolated and characterized. researchgate.net Magnetic susceptibility measurements performed on this complex have confirmed that the iron(II) center is in the high-spin (HS) state over a temperature range of 6–300 K. researchgate.net This is a significant finding as the spin state of iron(II) complexes is a key parameter that dictates their magnetic and electronic properties. The formation of these homoleptic complexes underscores the ability of this compound to stabilize iron(II) in a specific coordination environment and spin state.

Copper(II) Coordination Polymers Incorporating Propyl-Imidazole Derivatives

The versatility of the imidazole scaffold allows for the introduction of additional functional groups, leading to the formation of extended structures such as coordination polymers. A derivative of this compound, 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PDI), has been instrumental in the construction of copper(II) coordination polymers. tandfonline.comresearchgate.net

In one such example, the H₂PDI⁻ anion, formed by the deprotonation of one of the carboxylic acid groups, acts as a bridging ligand, connecting Cu(II) cations to form a two-dimensional (4,4)-connected layered structure. tandfonline.com These layers are further linked through interlayer hydrogen-bond interactions, resulting in a three-dimensional supramolecular architecture. tandfonline.com The coordination environment of the Cu(II) ion and the structural parameters of the polymer are detailed in the table below.

| Parameter | Value |

|---|---|

| Complex | [Cu(C₈H₉N₂O₄)₂]n |

| Ligand | 2-propyl-1H-imidazole-4,5-dicarboxylic acid (deprotonated) |

| Metal Ion | Copper(II) |

| Dimensionality | 2D layers extending to a 3D supramolecular structure |

| Connectivity | (4,4)-connected layer |

The successful synthesis of these coordination polymers highlights the potential of propyl-imidazole derivatives in creating novel materials with interesting structural topologies.

Ligand Design and Steric Hindrance Effects of the Propyl Group in Coordination

The design of ligands is a critical aspect of coordination chemistry, as it allows for the fine-tuning of the properties of the resulting metal complexes. The alkyl substituent on the imidazole ring, such as the propyl group in this compound, can exert significant steric influence on the coordination sphere of the metal ion. This steric hindrance can affect the coordination number, geometry, and stability of the complex.

For instance, in studies of propyl (aquo)cobaloxime with various imidazole ligands, the trends in formation constants were explained based on the steric hindrance, the extent of π-bonding, and the σ-donor capacity of the incoming ligand. nih.gov It has been observed that while ligands with higher basicity generally form more stable complexes, steric hindrance from substituents at the C2 position of the imidazole ring can override this trend, leading to less stable complexes. nih.gov In some cases, the steric bulk of an isopropyl group, which is structurally related to the propyl group, has been shown to weaken the coordination of the nitrogen atom of the pyrazole (B372694) ring in an iron(III) complex. nih.gov

Conversely, the steric hindrance provided by a bulky isopropyl group can also be beneficial, stabilizing metal-ligand complexes, which is advantageous for applications in catalysis and materials science. The interplay between the electronic properties of the imidazole ring and the steric effects of the propyl group is a key consideration in the design of ligands for specific applications.

Spin-Crossover Phenomena in this compound Metal Complexes

One of the most fascinating phenomena in coordination chemistry is spin-crossover (SCO), where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. mdpi.comnih.gov This molecular bistability makes SCO complexes promising candidates for applications in molecular switches, sensors, and data storage devices. researchgate.net Iron(II) complexes are particularly well-known for exhibiting SCO. mdpi.comnih.gov

The ligand this compound has been instrumental in the development of a new family of Fe(II) SCO complexes. researchgate.netresearchgate.net The primary goal of using this ligand was to decouple the steric and electronic effects in SCO compounds by comparing its complexes with those of the parent ligand, 1-propyl-1H-tetrazole. researchgate.net This research has led to the synthesis of mono-, bi-, and tetranuclear Fe(II) complexes with this compound that exhibit spin-crossover behavior. researchgate.net

The magnetic properties of these complexes, specifically the temperature-dependent magnetic susceptibility, have been studied to understand the spin transition. researchgate.net It was found that the counter anions have a significant influence on the spin transition temperatures. researchgate.net For example, a series of Fe(II) complexes with this compound and different counter anions (BF₄⁻, ClO₄⁻, PF₆⁻) showed varying spin transition temperatures, as detailed in the table below. researchgate.net

| Complex | Counter Anion | Spin Transition Temperature (T½) |

|---|---|---|

| Fe(PrIm)₆₂ | BF₄⁻ | ~170 K |

| Fe(PrIm)₆₂ | ClO₄⁻ | ~187 K |

| Fe(PrIm)₆₂ | PF₆⁻ | ~175 K |

The study of these this compound based SCO complexes provides valuable insights into how subtle changes in the ligand and its environment can be used to tune the magnetic properties of molecular materials. researchgate.net

Metal-Organic Frameworks (MOFs) with Imidazole-Derived Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. espublisher.commdpi.com Their high surface areas, tunable pore sizes, and chemical functionalities make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, and sensing. espublisher.commdpi.comacs.orgmdpi.com Imidazole and its derivatives are frequently used as organic linkers in the synthesis of MOFs due to their ability to coordinate to metal centers and form robust, porous structures. espublisher.commdpi.comacs.org

While much of the research has focused on imidazole itself or dicarboxylate-functionalized imidazoles, derivatives of this compound have also found a place in the construction of MOFs. For example, a series of lanthanide-organic frameworks have been synthesized using 2-propyl-1H-imidazole-4,5-dicarboxylate and oxalate (B1200264) as co-ligands. tandfonline.com These frameworks exhibit three-dimensional open structures with one-dimensional channels. tandfonline.com

The general approach to synthesizing imidazole-based MOFs often involves the solvothermal reaction of a metal salt with the imidazole-containing ligand. mdpi.com The resulting structures can range from one-dimensional chains to complex three-dimensional networks. acs.org The properties of the final MOF, such as its porosity and stability, are highly dependent on the choice of the metal ion and the specific design of the imidazole-derived ligand. mdpi.com The incorporation of functional groups, such as the propyl group, can influence the framework's properties by modifying the pore environment and the interactions between the framework and guest molecules. The study of MOFs containing propyl-imidazole derivatives is an emerging area with the potential to yield new materials with tailored properties for specific applications.

Catalytic Applications of 1 Propyl 1h Imidazole and Its Derivatives

1-Propyl-1H-imidazole as an Organic Catalyst or Cocatalyst

This compound can function directly as an organic catalyst or as a cocatalyst, often in reactions where a basic or nucleophilic species is required to facilitate the transformation. acs.orgacs.org Its ability to act as a proton shuttle or to activate substrates through transient bond formation makes it an effective promoter for various reactions. For instance, in the synthesis of tetrasubstituted imidazoles, derivatives like 2,4,5-triphenyl-1-propyl-1H-imidazole are formed under catalytic conditions, highlighting the role of the N-propyl imidazole (B134444) core in facilitating complex organic constructions. nih.gov

The catalytic efficacy of this compound, like other imidazole derivatives, stems from its ability to lower the activation energy of a reaction. acs.org This is typically achieved through a mechanism involving nucleophilic catalysis. The lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole ring can attack an electrophilic center in a substrate molecule. This initial step forms a reactive, transient intermediate, such as an imidazolium (B1220033) salt.

This intermediate is more susceptible to subsequent reaction steps, such as attack by another nucleophile or rearrangement, than the original substrate. After the product is formed, the imidazole catalyst is regenerated, allowing it to participate in another catalytic cycle. This process provides an alternative reaction pathway with a lower energy barrier compared to the uncatalyzed reaction. Studies on the curing of epoxy resins with imidazoles have shown that the formation and subsequent cleavage of imidazolium intermediates are key to the catalytic cycle, demonstrating the true catalytic function of the imidazole moiety.

Metal Complexes of this compound in Catalysis

The nitrogen atoms in the this compound ring are excellent donors, making the molecule a versatile ligand for coordinating with a wide range of metal ions. cas.cnrsc.org This property is extensively exploited in the development of metal-based catalysts. The propyl group can influence the solubility, stability, and steric environment of the resulting metal complex, thereby tuning its catalytic activity and selectivity. rsc.orgacs.org These complexes are pivotal in numerous catalytic processes, including cross-coupling reactions, oxidations, and reductions. researchgate.netacs.orgresearchgate.net

Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from imidazole salts are among the most powerful catalysts for C-C and C-N bond formation. Derivatives of this compound are used to create these robust ligands. For example, 20-membered macrocyclic rings containing two NHC moieties derived from imidazole and connected by propyl chains have been synthesized. acs.org These were used to form palladium complexes that showed activity as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org

In another study, a palladium(II) complex of a pyridyl-functionalized imidazolium-based ionic liquid was used to catalyze Heck reactions efficiently. The synthesis of the ligand involved creating 1-propyl-2-(2-pyridyl)imidazole, demonstrating the utility of the 1-propylimidazole scaffold in building sophisticated ligands for palladium. cas.cn Research on palladium(II) complexes with various 1-alkylimidazole ligands, such as 1-butylimidazole, has demonstrated high yields in Suzuki-Miyaura cross-coupling reactions, suggesting that the analogous 1-propylimidazole complexes would also serve as effective catalysts. researchgate.net

| Catalyst/Ligand System | Reaction Type | Substrates | Yield (%) | Reference |

| Pd complex with macrocyclic bis(NHC) ligand containing propyl linkers | Suzuki-Miyaura / Heck | Aryl halides and boronic acids/alkenes | Moderate to good | acs.org |

| Pd(II) complex of pyridyl-functionalized imidazolium ionic liquid (derived from 1-propyl-2-(2-pyridyl)imidazole) | Heck Reaction | Iodobenzene and n-butyl acrylate | >95% (recyclable) | cas.cn |

| PdCl₂(1-butylimidazole)₂ | Suzuki-Miyaura | 4-Bromotoluene and Phenylboronic acid | High | researchgate.net |

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that exhibit remarkable catalytic activity, particularly in oxidation reactions. Functionalizing POMs with organic ligands like this compound can create hybrid materials with enhanced catalytic properties and stability. acs.org

Researchers have synthesized discrete imidazole-functionalized polyoxometalates, such as HPMo₈Vⱽᴵ₄O₄₀(VⱽO)₂[(VᴵⱽO)(IM)₄]₂·nH₂O·(IM)ₘ (where IM = 1-propylimidazole). acs.org These compounds act as effective heterogeneous catalysts for the selective aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF), a key transformation in biomass valorization. acs.org Similarly, a polyoxovanadate-based cluster, [Ni(H₂O)₅]₂(V₁₀O₂₈)(1-pImH)₂·4H₂O (where 1-pIm = 1-propylimidazole), has been synthesized and shown to be part of a family of compounds with potential for heterogeneous catalysis.

| Catalyst | Reaction | Substrate | Product | Key Finding | Reference |

| HPMo₈Vⱽᴵ₄O₄₀(VⱽO)₂[(VᴵⱽO)(1-propylimidazole)₄]₂ | Aerobic Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | Represents a novel organic-functionalized Mo-V cluster with catalytic activity. | acs.org |

| [Ni(H₂O)₅]₂(V₁₀O₂₈)(1-propylimidazoleH)₂·4H₂O | Knoevenagel Condensation | Various aldehydes and malononitrile | C=C bond formation products | The family of imidazole-based POVs shows highly efficient heterogeneous catalytic activity at room temperature. |

Metal complexes incorporating derivatives of this compound are also active in catalytic reduction reactions. For example, complexes of copper, nickel, iron, and cobalt with 2-propyl-1H-imidazole-4,5-dicarboxylate have been synthesized and evaluated for their catalytic properties. researchgate.net These complexes demonstrated significant activity in the reduction of p-nitrophenol (PNP) to p-aminophenol, achieving over 90% conversion. researchgate.net The kinetic analysis revealed that the reduction follows a pseudo-second-order model, indicating second-order kinetics for the reduction process. researchgate.net This highlights the role of the functionalized propyl-imidazole ligand in facilitating electron transfer processes essential for reduction.

| Catalyst | Reaction | Substrate | Product | Conversion (%) | Reference |

| Cu/Ni/Fe/Co complexes of 2-Propyl-1H-imidazole-4,5-dicarboxylate | Reduction | p-Nitrophenol (PNP) | p-Aminophenol | >90% | researchgate.net |

Immobilizing this compound or its derivatives onto solid supports is a key strategy for developing robust and recyclable heterogeneous catalysts. This approach combines the catalytic activity of the imidazole moiety with the practical advantages of easy separation and reuse.

For instance, silica (B1680970) nanoparticles have been functionalized with N-(3-trimethoxysilylpropyl)imidazole to create hybrid materials. These materials can serve as supports for metal catalysts, with the imidazole group acting as an anchor for the active metal species. Another approach involves using silica-supported antimony trichloride (B1173362) (SbCl₃/SiO₂) as a heterogeneous catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, including derivatives like 2,4,5-triphenyl-1-propyl-1H-imidazole. nih.gov Furthermore, magnetically separable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been employed as an efficient and recyclable heterogeneous catalyst for the synthesis of various propynyl-1H-imidazole derivatives in environmentally friendly solvents. These examples showcase the broad utility of immobilized imidazole derivatives in sustainable chemical synthesis.

Catalysis in Green Chemistry Processes using this compound

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have spurred significant research into novel catalytic systems. This compound and its derivatives have emerged as versatile components in the development of catalysts for various green chemical transformations. Their utility stems from their ability to act as ligands, bases, or precursors to ionic liquids and N-heterocyclic carbenes (NHCs), which can be tailored for specific catalytic applications. These applications are particularly relevant in the context of utilizing renewable feedstocks and minimizing waste, aligning with the core tenets of sustainable chemistry. The structural features of this compound, including the nucleophilic and basic nitrogen atoms of the imidazole ring and the modifiable propyl group, allow for its incorporation into both homogeneous and heterogeneous catalytic systems. jscimedcentral.comd-nb.info

Catalysis in Carbon Dioxide (CO2) Conversion

The utilization of carbon dioxide, a major greenhouse gas, as a C1 feedstock for the synthesis of value-added chemicals is a critical area of green chemistry research. uky.eduacs.org this compound has been effectively employed in catalytic systems for the conversion of CO2, most notably in the synthesis of cyclic carbonates from the cycloaddition of CO2 to epoxides. cardiff.ac.uk This reaction is 100% atom-economical and provides products with significant industrial applications, such as green solvents and electrolytes for lithium-ion batteries.

A notable example is the use of this compound anchored onto a silica matrix, creating a heterogeneous catalyst for the solvent-free synthesis of cyclic carbonates. cardiff.ac.uk This catalyst has demonstrated high efficacy in the reaction between various epoxides and CO2 under relatively mild conditions. The versatility of this catalytic system is highlighted by its successful application to a range of substrates, including epichlorohydrin, propylene (B89431) oxide, butylene oxide, and styrene (B11656) oxide, achieving near-quantitative yields. cardiff.ac.uk The reaction is typically conducted at temperatures ranging from 343 to 403 K and a CO2 pressure of 0.6 MPa. cardiff.ac.uk The heterogenization of the imidazole catalyst on a solid support like silica facilitates easy separation and potential reuse, which are key advantages in green chemical processing. cardiff.ac.uk

Detailed research findings on the catalytic performance of silica-supported this compound in the cycloaddition of CO2 to various epoxides are presented in the table below.

| Epoxide Substrate | Product | Temperature (K) | CO2 Pressure (MPa) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Epichlorohydrin | Chloromethyl ethylene (B1197577) carbonate | 343 | 0.6 | 3 | 97.0 |

| Propylene Oxide | Propylene Carbonate | 403 | 0.6 | 3 | ~100 |

| Butylene Oxide | Butylene Carbonate | 403 | 0.6 | 3 | ~100 |

| Styrene Oxide | Styrene Carbonate | 403 | 0.6 | 3 | 98.8 |

Catalysis in Biomass Valorization

The conversion of renewable biomass into valuable chemicals and fuels, known as biomass valorization, is a cornerstone of a sustainable bio-based economy. researchgate.net Catalysis plays a pivotal role in the selective transformation of complex biomass-derived molecules into desired products. researchgate.net Derivatives of this compound have been incorporated into sophisticated catalytic systems for key biomass valorization reactions.

One significant application is in the selective oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF). HMF is a versatile platform chemical derived from the dehydration of C6 sugars (like fructose (B13574) and glucose), and DFF is a valuable precursor for polymers, pharmaceuticals, and fine chemicals. A discrete imidazole-functionalized polyoxometalate (POM) catalyst, specifically HPMo8VVI4O40(VVO)2[(VIVO)(IM)4]2·4H2O (where IM is 1-propylimidazole), has been synthesized and shown to be an effective heterogeneous catalyst for this transformation. researchgate.netmdpi.com This catalyst promotes the oxidation of HMF to DFF using atmospheric oxygen as the oxidant, which is an environmentally benign approach. mdpi.com

Under optimized conditions, this catalyst achieved a 92% conversion of HMF with a 95% selectivity for DFF. researchgate.net The catalyst's structure, featuring a bi-capped pseudo-Keggin cluster and functionalized vanadium groups with 1-propylimidazole ligands, is crucial for its catalytic activity. researchgate.netmdpi.com Furthermore, the heterogeneous nature of the catalyst allows for its recovery and reuse over multiple cycles with minimal loss of activity, a significant advantage for industrial applications. mdpi.com

The table below summarizes the research findings for the catalytic oxidation of HMF to DFF using the 1-propylimidazole-functionalized polyoxometalate catalyst.

| Substrate | Product | Catalyst | Oxidant | HMF Conversion (%) | DFF Selectivity (%) | Recyclability |

|---|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | 1-propylimidazole-functionalized polyoxometalate | Atmospheric O2 | 92 | 95 | Maintained activity after five cycles |

Catalysis in the Synthesis of Fine Chemicals

The synthesis of fine chemicals, which are complex, pure substances produced in limited quantities and sold at high prices, often involves multi-step processes with the need for highly selective catalysts. This compound and its derivatives have been utilized as catalysts or catalyst precursors in the synthesis of a variety of fine chemicals, particularly heterocyclic compounds. rsc.org The imidazole moiety can participate directly in the catalytic cycle or serve as a ligand to stabilize and activate a metal center. d-nb.infoontosight.ai

For instance, derivatives of this compound have been used in the synthesis of other substituted imidazoles. rsc.orgrsc.org Imidazole-based compounds are of great interest in medicinal chemistry and materials science. researchgate.netnih.gov The development of efficient, one-pot synthetic routes to these compounds is a key goal of green chemistry. This compound can be a starting material for creating more complex imidazolium salts that act as ionic liquids or precursors to N-heterocyclic carbene (NHC) ligands for transition metal catalysts. These catalytic systems have been applied to various C-C and C-N bond-forming reactions. researchgate.net

An example of the application of a this compound derivative is in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, for the synthesis of complex organic molecules. diva-portal.org In one study, a palladium catalyst was supported on silica modified with 3-propyl-imidazolium bromide, derived from this compound, for use in a continuous flow reactor. diva-portal.org This system demonstrated high activity and stability, enabling the production of fine chemicals with minimal metal leaching into the product. diva-portal.org

The following table presents representative data on the use of a this compound-derived catalyst in a fine chemical synthesis.

| Reaction | Catalyst System | Substrates | Product | Key Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| Mizoroki-Heck Reaction | Palladium supported on 3-propyl-imidazolium bromide-modified silica | Iodobenzene, Butyl acrylate | Butyl cinnamate | Continuous flow reactor, 150 °C | >90 (conversion of iodobenzene) |

1 Propyl 1h Imidazole in Ionic Liquid Research

Synthesis of Imidazolium-Based Ionic Liquids from 1-Propyl-1H-imidazole

The creation of imidazolium-based ionic liquids from this compound is typically a two-step process. tandfonline.com The first step involves the formation of the desired imidazolium (B1220033) cation, and the second step is an anion exchange to introduce the desired counter-ion. tandfonline.comrsc.orgmdpi.com

The primary method for synthesizing the imidazolium cation from this compound is through a quaternization reaction. tandfonline.com This is a type of N-alkylation where the second nitrogen atom of the imidazole (B134444) ring, which is more nucleophilic, attacks an alkylating agent, typically an alkyl halide. tandfonline.commdpi.com This reaction converts the neutral this compound into a positively charged 1-alkyl-3-propyl-imidazolium cation.

For instance, reacting 1-propylimidazole with various alkyl bromides in a solvent like toluene (B28343) at elevated temperatures (e.g., 80°C) produces the corresponding 1-alkyl-3-propyl-imidazolium bromide salts. tandfonline.com The reaction yields are often moderate to good. tandfonline.com

Following the formation of the imidazolium halide salt, a process known as anion metathesis (or anion exchange) is employed to create ionic liquids with different anions. tandfonline.commdpi.com This is commonly achieved by reacting the imidazolium halide salt with a metal salt containing the desired anion, such as sodium tetrafluoroborate (B81430) (NaBF₄), potassium hexafluorophosphate (B91526) (KPF₆), or sodium trifluoroacetate (B77799) (CF₃COONa). tandfonline.com The reaction typically involves dissolving the reactants in a suitable solvent, like dichloromethane, followed by filtration to remove the resulting metal halide precipitate (e.g., NaBr or KBr). tandfonline.commdpi.com The final ionic liquid is then obtained after removing the solvent. mdpi.com

| Starting Material | Alkylating Agent | Intermediate Product | Anion Source | Final Ionic Liquid Example | Ref |

| This compound | Methyl trifluoromethanesulfonate (B1224126) | 3-Methyl-1-propyl-1H-imidazol-3-ium trifluoromethanesulfonate | - | 3-Methyl-1-propyl-1H-imidazol-3-ium trifluoromethanesulfonate | nih.goviucr.org |

| This compound | Benzyl (B1604629) bromide | 3-Benzyl-1-propyl-1H-imidazol-3-ium bromide | NaBF₄ | 3-Benzyl-1-propyl-1H-imidazol-3-ium tetrafluoroborate | tandfonline.com |

| This compound | Benzyl bromide | 3-Benzyl-1-propyl-1H-imidazol-3-ium bromide | KPF₆ | 3-Benzyl-1-propyl-1H-imidazol-3-ium hexafluorophosphate | tandfonline.com |

This table presents illustrative examples of the synthesis process.

A significant area of research involves the creation of "task-specific" or functionalized ionic liquids, where a functional group is incorporated into the cation's structure. ichem.mdresearchgate.net This is achieved by using an alkylating agent that already contains the desired functionality. mdpi.com These functional groups can impart specific chemical or physical properties, tailoring the ionic liquid for particular applications. researchgate.net

Starting with this compound, a variety of functionalized imidazolium salts can be synthesized. For example:

Phenoxy-functionalized ILs : Reacting 1-propylimidazole with bromides containing phenoxy groups, such as 3-phenoxypropyl bromide, yields ILs like 3-(3-phenoxypropyl)-1-propyl-1H-imidazol-3-ium bromide. tandfonline.com

Hydroxy-functionalized ILs : The reaction with 3-bromo-1-propanol (B121458) can introduce a hydroxyl group, leading to the formation of salts like 3-(3-hydroxypropyl)-1-propyl-1H-imidazol-3-ium bromide. arabjchem.org

Silyl-functionalized ILs : Precursors like 1-[3-(triethoxysilyl)propyl]-1H-imidazole can be used to synthesize ionic liquids with silyl (B83357) groups, which are useful for surface modification.

These functionalized salts are valuable as they can act as catalysts, enhance solubility, or serve as precursors for advanced materials. researchgate.net

| Precursor | Functionalizing Agent | Resulting Functionalized Cation | Potential Anion | Ref |

| This compound | 3-Phenylpropyl bromide | 3-(3-Phenylpropyl)-1-propyl-1H-imidazol-3-ium | Tetrafluoroborate (BF₄⁻) | tandfonline.com |

| This compound | 3-Phenoxypropyl bromide | 3-(3-Phenoxypropyl)-1-propyl-1H-imidazol-3-ium | Hexafluorophosphate (PF₆⁻) | tandfonline.com |

| This compound | 3-Bromopropan-1-ol | 3-(3-Hydroxypropyl)-1-propyl-1H-imidazol-3-ium | Tetrafluoroborate (BF₄⁻) | arabjchem.org |

This table showcases examples of creating functionalized ionic liquids.

Application of this compound-Derived Ionic Liquids as Solvents

Due to their low volatility, wide liquid range, and ability to dissolve a broad spectrum of organic and inorganic compounds, imidazolium-based ionic liquids are often termed "green solvents". mdpi.comtandfonline.comgoogle.com Ionic liquids derived from this compound are no exception and are explored as alternative media for various chemical processes. researchgate.netichem.md

The tunability of their properties is a key advantage. nih.gov By changing the alkyl chain on the cation or the nature of the anion, properties like viscosity, polarity, and miscibility with other solvents can be adjusted. mdpi.com For instance, increasing the length of the alkyl chain on the imidazolium ring generally increases the hydrophobicity and viscosity of the ionic liquid. mdpi.com This allows for the design of ILs as solvents for extractions, chemical reactions, and catalysis, potentially replacing volatile organic compounds (VOCs). mdpi.comua.edu Their non-volatile nature also simplifies product separation and can allow for the recycling of the solvent/catalyst system. ua.edu

Ionic Liquids in Ionothermal Synthesis of Inorganic Compounds

Ionothermal synthesis is a method that utilizes an ionic liquid as both the solvent and a template (or structure-directing agent) for the formation of crystalline solids. rsc.orgsemanticscholar.org This technique is analogous to hydrothermal synthesis, where water is the solvent. rsc.org The high thermal stability of ionic liquids allows for reactions to be conducted at temperatures higher than the boiling point of water. nih.goviucr.org

A prominent example involving a this compound derivative is the synthesis of the nickel thiophosphate salt, bis(3-methyl-1-propyl-1H-imidazol-3-ium) bis(4,6-disulfanidyl-4,6-disulfanylidene-1,2,3,5,4,6-tetrathiadiphosphinane-κ³ S²,S⁴,S⁶)nickel, often abbreviated as (PMIM)₂[Ni(P₂S₈)₂]. nih.goviucr.orgiucr.org In this synthesis, the ionic liquid 3-methyl-1-propyl-1H-imidazol-3-ium trifluoromethanesulfonate ([PMIM]CF₃SO₃) was used as the reaction medium. nih.goviucr.org The elemental reactants (nickel, phosphorus, and sulfur) were heated in the ionic liquid, which led to the crystallization of the novel inorganic salt. iucr.org In the final crystal structure, the 3-methyl-1-propyl-imidazolium ([PMIM]⁺) cations act as the counter-ions to the complex nickel thiophosphate anion. nih.goviucr.org This demonstrates the dual role of the IL as a non-volatile solvent and a charge-balancing template in the formation of new inorganic materials. nih.govrsc.org

Catalytic Roles of Imidazolium-Based Ionic Liquids

Ionic liquids derived from this compound can be more than just passive solvents; they can also play active roles as catalysts. researchgate.netichem.md Their catalytic activity can manifest in several ways.

Some functionalized ionic liquids can act as Brønsted acid catalysts. nih.gov For example, an IL with a sulfonic acid group attached to the propyl chain, such as 1-(propyl-3-sulfonic acid)-3-methylimidazolium trifluoromethanesulfonate, can efficiently catalyze reactions like the Friedel-Crafts alkylation of arenes with alcohols. nih.gov In such cases, the IL cation activates the reactant, for instance, by protonating an alcohol to facilitate the formation of a carbocation intermediate. nih.gov

Furthermore, imidazolium salts are well-known precursors to N-heterocyclic carbenes (NHCs). nih.gov NHCs are potent ligands for transition metals and are used to form highly active and stable organometallic catalysts. nih.govua.es Imidazolium-based ILs can serve as in-situ sources for NHC ligands in cross-coupling reactions like the Suzuki or Heck reactions, often in combination with a palladium source. nih.govua.es The imidazolium cation can react with a palladium complex to form a carbene-palladium species, which is the active catalyst. nih.gov

Finally, some dicationic ionic liquids based on an imidazole framework have been designed and used as efficient and reusable catalysts for the one-pot synthesis of various heterocyclic compounds, demonstrating excellent yields under mild conditions. researchgate.net

Role as a Building Block for Complex Molecules

One of the key reactions involving this compound is N-alkylation, where the unsubstituted nitrogen atom on the imidazole ring can be further functionalized. This process is fundamental to creating a diverse array of derivatives. For instance, the reaction of this compound with various alkyl halides can introduce new side chains, leading to the formation of more complex imidazolium salts, which are precursors to other important classes of compounds. scispace.comresearchgate.net

The versatility of this compound as a building block is also evident in its use in the synthesis of multi-component molecules, where its core structure is integrated into a larger, more complex framework. This is particularly relevant in the development of novel materials and compounds with specific biological or chemical properties. researchgate.net

Synthesis of Active Pharmaceutical Ingredients (APIs)

The imidazole moiety is a common feature in many biologically active compounds, and this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). google.comdergipark.org.tr Its derivatives have been investigated for a range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities. chemimpex.comnih.gov

A notable application of this compound is in the development of antifungal agents. chemimpex.com The imidazole ring is a critical pharmacophore in many azole antifungals, which act by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Research has shown that N-substituted imidazole derivatives, including those with a propyl group, can exhibit potent anti-Candida activity. For example, complex molecules like 1-((4-(4-chlorophenyl)-1-propyl-1H-pyrrol-3-yl)phenylmethyl)-1H-imidazole have been synthesized and shown to be highly effective against various Candida strains. google.com While the synthesis of such complex molecules involves multiple steps, the 1-propyl-imidazole unit is a crucial part of the final active structure.

The synthesis of these APIs often involves the reaction of this compound with other functionalized molecules to build the desired therapeutic agent. For instance, the synthesis of (4-Nitrophenyl)(1-propyl-1H-imidazol-2-yl)methanone is achieved by reacting this compound with 4-nitrobenzoyl chloride. google.com This intermediate can then be further modified to produce more complex pharmaceutical compounds. The propyl group in these molecules can enhance properties such as hydrophobicity, which may influence the drug's bioavailability. nih.gov

Table 1: Examples of API-Related Syntheses Involving this compound Derivatives

| Derivative of this compound | Target Compound Class | Therapeutic Potential | Reference |

| 1-((4-(4-chlorophenyl)-1-propyl-1H-pyrrol-3-yl)phenylmethyl)-1H-imidazole | Azole Antifungals | Anti-Candida | google.com |

| (4-Nitrophenyl)(1-propyl-1H-imidazol-2-yl)methanone | Imidazole-based APIs | Intermediate for various APIs | google.com |

| (1-Propyl-1H-imidazol-2-yl)methanamine | Imidazole-based APIs | Antimicrobial, Anticancer | nih.gov |

Intermediate in Agrochemical Formulations

In the field of agriculture, this compound and its derivatives are used as intermediates in the synthesis of agrochemicals, particularly fungicides. researchgate.netrsc.org The imidazole ring is a key component in a class of fungicides known as conazoles, which are effective against a broad spectrum of plant diseases.

A prominent example of a fungicide that contains the N-propyl-imidazole moiety is Prochloraz . nih.govmolport.com Prochloraz, chemically known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide, is a systemic fungicide used to control diseases on a variety of crops, including cereals, fruits, and vegetables. nih.govepa.gov The synthesis of Prochloraz is a multi-step process that involves the reaction of imidazole with other chemical precursors to build the final molecule. One of the key steps involves the introduction of the N-propyl group and the subsequent formation of the carboxamide linkage to the imidazole ring. google.comchemicalbook.comgoogle.com

Furthermore, research has indicated that other 1,5-disubstituted imidazoles, including those with a propyl group at the 1-position, can exhibit bleaching activity in plants, suggesting their potential use as herbicides. kyushu-u.ac.jp These compounds have been shown to reduce chlorophyll (B73375) and carotenoid content in seedlings, although the exact mode of action is still under investigation. kyushu-u.ac.jp This highlights the potential for this compound to serve as a versatile precursor for a range of agrochemical applications beyond fungicides.

Table 2: Agrochemicals and Related Compounds Derived from this compound

| Compound Name | Agrochemical Class | Application | Key Structural Moiety | Reference |

| Prochloraz | Fungicide | Control of fungal diseases in crops | N-propyl-imidazole-1-carboxamide | nih.govmolport.comepa.gov |

| 5-phenyl-1-propylimidazole | Herbicide (experimental) | Bleaching activity in lettuce seedlings | 1-Propyl-imidazole | kyushu-u.ac.jp |

| 5-(4-benzyloxyphenyl)-1-propylimidazole | Herbicide (experimental) | Bleaching activity in lettuce seedlings | 1-Propyl-imidazole | kyushu-u.ac.jp |

Derivatization for Specialty Chemicals Production

The unique properties of this compound make it an excellent starting material for the production of various specialty chemicals, most notably ionic liquids and N-heterocyclic carbenes (NHCs). imist.maresearchgate.net

Ionic Liquids:

Ionic liquids are salts that are liquid at or near room temperature and are known for their low volatility, high thermal stability, and excellent solvency. tandfonline.com These properties make them attractive as "green" solvents and catalysts in a variety of chemical processes. This compound is a common precursor for the synthesis of imidazolium-based ionic liquids. The synthesis typically involves the quaternization of this compound by reacting it with an alkyl halide, such as methyl iodide or ethyl bromide, to form a 1-propyl-3-alkylimidazolium salt. Current time information in Bangalore, IN.orientjchem.org The anion of this salt can then be exchanged to create a variety of ionic liquids with different properties. Current time information in Bangalore, IN. For example, 1-propyl-3-methylimidazolium chloride ([PMIM][Cl]) has been synthesized and used in the preparation of nanocellulose. chemicalbook.com

Table 3: Examples of Ionic Liquids Derived from this compound

| Ionic Liquid Name | Cation | Anion | Application/Property | Reference |

| 1-Propyl-3-methylimidazolium chloride | [PMIM]+ | Cl- | Solvent for nanocellulose production | chemicalbook.com |

| 1-Propyl-3-methylimidazolium bromide | [PrMIM]+ | Br- | Precursor for other ionic liquids | orientjchem.org |

| 1-Propyl-3-methylimidazolium trifluoroacetate | [PMIM]+ | CF3COO- | Low volatility, high thermal stability | tandfonline.com |

| 3-(3-Hydroxypropyl)-1-propyl-1H-imidazol-3-ium tetrafluoroborate | [HO(CH2)3PrIM]+ | BF4- | Functionalized ionic liquid | arabjchem.org |

N-Heterocyclic Carbenes (NHCs):

This compound is also a precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. scispace.comresearchgate.net The synthesis of NHCs from this compound typically involves the formation of an imidazolium salt, followed by deprotonation to generate the carbene. These NHCs can then be used to form stable complexes with various transition metals, such as silver (Ag), iron (Fe), and copper (Cu). scispace.comresearchgate.netresearchgate.netcore.ac.uk These metal-NHC complexes are effective catalysts for a range of organic reactions, including cross-coupling reactions and hydrosilylation. ajgreenchem.com For example, silver(I)-NHC complexes derived from this compound have been synthesized and characterized for their catalytic potential. scispace.com Iron-NHC complexes immobilized on renewable resources have also been developed for the conversion of biomass into valuable chemicals. core.ac.uk

The ability to derivatize this compound into these and other specialty chemicals underscores its importance as a versatile intermediate in modern organic synthesis, with applications spanning from materials science to sustainable chemistry. chemimpex.comresearchgate.net

Conclusion

1-Propyl-1H-imidazole is a valuable and versatile compound in the field of chemistry. Its straightforward synthesis, combined with its favorable physicochemical properties, makes it an important building block for a diverse range of applications. From its role as a ligand in the development of novel coordination complexes to its use as a precursor for environmentally benign ionic liquids and as an intermediate in the synthesis of bioactive molecules, this compound continues to be a subject of significant academic and industrial research. Further exploration of its properties and applications is likely to uncover new opportunities for innovation in various scientific disciplines.

Advanced Research in Pharmaceutical and Medicinal Chemistry Involving 1 Propyl 1h Imidazole

Development of Novel Drug Candidates Containing the 1-Propyl-1H-imidazole Moiety

The versatility of the this compound moiety allows for its incorporation into a variety of molecular structures to develop new drug candidates. chemimpex.com Its role in the synthesis of bioactive compounds highlights its importance in medicinal chemistry. chemimpex.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of compounds containing the this compound moiety. These studies systematically alter the chemical structure to understand how changes affect biological activity.

For instance, in the development of antifungal agents, new 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazoles were synthesized and evaluated to establish SARs. acs.orgswan.ac.uk These studies revealed that certain derivatives exhibited potent inhibitory activity against Candida albicans strains, including those resistant to fluconazole. acs.orgresearchgate.net Specifically, derivatives with minimal inhibitory concentration (MIC) values less than 10 µg/mL were identified as potent inhibitors. acs.orgswan.ac.ukresearchgate.net

In another study focused on antibacterial agents, SAR studies of 1H-imidazole-2-carboxylic acid (ICA) derivatives highlighted the importance of substituents at the 1-position of the imidazole (B134444) ring for potent inhibition of metallo-β-lactamases (MBLs). rcsb.orgrcsb.org These enzymes are a major cause of bacterial resistance to carbapenem (B1253116) antibiotics. rcsb.org The research demonstrated that specific substitutions on the this compound core could lead to potent synergistic antibacterial activity when combined with antibiotics like meropenem. rcsb.org

| Compound Type | Key SAR Findings | Biological Target/Activity |

| 1-[(3-Aryloxy-3-aryl)propyl]-1H-imidazoles | Substitutions on the aryl and aryloxy groups influence antifungal potency. | Candida albicans, Dermatophytes |

| 1H-Imidazole-2-carboxylic acid derivatives | Substituents at the 1-position are critical for potent inhibition. | Metallo-β-lactamases (MBLs) |

| N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles | Substitutions at N-1 and C-2 positions impact antiproliferative and antimicrobial activities. | Various cancer cell lines and bacteria |

Molecular Modeling Studies for Ligand-Target Interactions

Molecular modeling and docking studies provide insights into how this compound derivatives interact with their biological targets at the molecular level. These computational techniques are essential for rational drug design.

In the case of antifungal 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazoles, molecular modeling was used to rationalize the SAR data with a developed quantitative pharmacophore model for antifungal agents. swan.ac.uk This helps to visualize the key interactions between the imidazole derivatives and the target enzyme. nih.gov

For the antibacterial 1H-imidazole-2-carboxylic acid derivatives targeting VIM-2 MBL, X-ray crystallography and molecular docking were employed to understand the binding interactions. rcsb.orgrcsb.org These studies revealed that the substituents at the 1-position of the imidazole ring engage with flexible active site loops of the enzyme, leading to potent inhibition. rcsb.orgrcsb.org

Molecular docking studies were also performed on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives with Dihydrofolate reductase (DHFR) from Staphylococcus aureus to understand their antibacterial mechanism. acs.org

Antimicrobial Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic fungi and bacteria. ontosight.ai

Antifungal Efficacy against Pathogenic Strains

Several studies have highlighted the potent antifungal activity of this compound derivatives, particularly against Candida species and dermatophytes.

New 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazoles have shown MICs comparable to established antifungal drugs like ketoconazole (B1673606) and miconazole (B906) against C. albicans. acs.orgswan.ac.uk Notably, several of these derivatives were potent against fluconazole-resistant C. albicans strains, with MIC values below 10 µg/mL. acs.orgresearchgate.net Against dermatophytes, some compounds were as effective as ketoconazole, econazole, and miconazole, with MICs of 5 µg/mL or less. swan.ac.ukacs.org

Another study reported on N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives, including a propyl-substituted compound, which showed good antifungal activities against 12 strains of Candida albicans. nih.gov

Furthermore, research on camalexin-based imidazole derivatives identified 3-[3-(1H-imidazol-1-yl)propyl]-1H-Indole as a potent inhibitor of the rice blast fungus Magnaporthe oryzae, with an IC50 value of approximately 7.8 µM. journalcjast.com

| Derivative Class | Pathogenic Strain(s) | Potency (MIC/IC50) |

| 1-[(3-Aryloxy-3-aryl)propyl]-1H-imidazoles | Candida albicans (including fluconazole-resistant strains) | <10 µg/mL |

| 1-[(3-Aryloxy-3-aryl)propyl]-1H-imidazoles | Dermatophytes | ≤5 µg/mL |

| N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazoles | Candida albicans | Good activity, one derivative with MIC90 = 0.032 µg/mL |

| Camalexin-based imidazoles | Magnaporthe oryzae | IC50 ≈ 7.8 µM |

Antibacterial Potential Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have also been investigated for their antibacterial properties.

Nitroimidazole derivatives, such as 2-methyl-5-nitro-1-propyl-1H-imidazole, have shown potential activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. smolecule.com

In a study of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, compounds with a propyl group at the N-1 position showed moderate to significant inhibition against various bacteria. acs.org For example, one derivative displayed MIC values of 8, 4, and 4 µg/mL against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), respectively. acs.org

Research on N-alkylimidazole derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa revealed that increasing the alkyl chain length on the imidazole ring generally led to increased antibacterial activity. nih.gov

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Nitroimidazole derivatives | Potential activity | Potential activity, including resistant strains |

| N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles | Streptococcus faecalis, Staphylococcus aureus, MRSA | Moderate activity |

| N-alkylimidazole derivatives | Moderate activity | Pseudomonas aeruginosa |

| Quinolone/imidazole hybrids | Good activity | Good activity, including P. aeruginosa |

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are attributed to several mechanisms of action.

A primary mechanism for antifungal azoles is the inhibition of ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane. vulcanchem.com This disruption of the cell membrane leads to fungal cell death.

For antibacterial nitroimidazole derivatives, the proposed mechanisms include the inhibition of specific enzymes involved in bacterial metabolism and interaction with DNA, potentially causing strand breaks. smolecule.com

Another mechanism involves the inhibition of crucial bacterial enzymes. For example, 1H-imidazole-2-carboxylic acid derivatives with a propyl group have been shown to inhibit VIM-2 metallo-β-lactamase, an enzyme that confers resistance to β-lactam antibiotics in Gram-negative bacteria. rcsb.org The morphologic and internal structural changes observed in bacterial cells after treatment with these inhibitors confirm that they can cross the outer membrane and reverse antibiotic resistance. rcsb.org

Some imidazole derivatives may also act by disrupting microbial cell membranes through hydrophobic interactions or by inducing oxidative stress.

Anticancer and Antitumor Research

The imidazole scaffold is a constituent of several clinically used anticancer drugs, such as dacarbazine (B1669748) and temozolomide. acs.orgnih.gov Researchers have extensively explored derivatives of this heterocycle to develop new agents that can target various mechanisms involved in cancer progression. nih.gov The introduction of a 1-propyl substituent has been a feature in several recent studies investigating novel anticancer compounds.

Research into imidazole-pyridine hybrids has identified promising candidates for anti-breast cancer activity. acs.org One such molecule, 3-(1-Propyl-4,5-ditolyl-1H-imidazol-2-yl) Pyridine, was synthesized and evaluated for its potential against various breast cancer cell lines. acs.org The inclusion of phenyl rings at positions 4 and 5 of the imidazole moiety is considered crucial for cytotoxicity, and the nature of the substituent at the N1 position, such as the propyl group, modulates this activity. acs.org